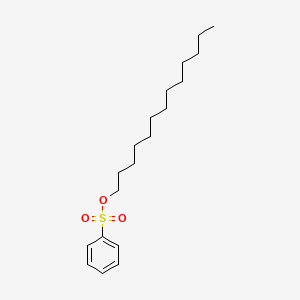

Tridecan-1-yl benzenesulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25474-61-7 |

|---|---|

Molecular Formula |

C19H32O3S |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

tridecyl benzenesulfonate |

InChI |

InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-23(20,21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |

InChI Key |

KRTNITDCKAVIFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Directed Synthesis of Tridecan-1-yl Benzenesulphonate

The primary route for synthesizing this compound involves the esterification of tridecan-1-ol with a derivative of benzenesulphonic acid, most commonly benzenesulphonyl chloride. This reaction is a cornerstone of sulphonate ester formation. periodicchemistry.com

The synthesis of sulphonate esters, such as this compound, is typically achieved by reacting an alcohol with a sulphonyl chloride in the presence of a base. periodicchemistry.com The reaction of tridecan-1-ol with benzenesulphonyl chloride, facilitated by a base like pyridine (B92270), yields the desired ester. youtube.com The base serves to neutralize the hydrochloric acid byproduct of the reaction. youtube.com

An alternative approach involves the reaction of the sodium alkoxide of the alcohol with the sulphonyl chloride. google.com For instance, reacting the sodium alkoxide of a branched-chain alcohol with an aromatic sulphonyl chloride in an organic diluent at temperatures between 10 to 30°C produces the corresponding aromatic sulphonic ester. google.com This method can be adapted for the synthesis of this compound by first preparing the sodium salt of tridecan-1-ol.

The direct esterification of sulphonic acids with alcohols is also a viable, though sometimes less common, method. rsc.orgaurak.ac.ae Theoretical studies on the esterification of benzenesulphonic acid with methanol (B129727) have explored various mechanistic pathways, providing insight into the direct esterification process. rsc.org

Table 1: Comparison of Synthetic Methods for Sulphonate Ester Formation

| Method | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Standard Sulphonylation | Alcohol, Sulphonyl Chloride | Presence of a base (e.g., pyridine) | periodicchemistry.com |

| Alkoxide Method | Sodium Alkoxide, Sulphonyl Chloride | Organic diluent, 10-30°C | google.com |

| Direct Esterification | Sulphonic Acid, Alcohol | Often requires anhydrous conditions or specific catalysts | rsc.orgaurak.ac.ae |

Catalysis plays a significant role in optimizing the synthesis of sulphonate esters. Both Lewis acids and bases can be employed to facilitate the reaction. nih.govyoutube.com Pyridine, often used as a base, can also act as a nucleophilic catalyst. youtube.com It reacts with the sulphonyl chloride to form a highly reactive sulphonylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst in the process. youtube.com

Lewis acids, such as calcium salts like Ca(NTf₂)₂, have been shown to be effective in activating sulphur(VI) fluorides for reaction with amines and can be applied to reactions with alcohols. nih.govacs.org Scandium and lanthanum-based Lewis acids have also been utilized in the etherification of propargyl alcohols, demonstrating their potential in activating alcohols for nucleophilic attack. nih.gov Solid acid catalysts, particularly those functionalized with sulphonic acid groups, are also employed in esterification reactions due to their high acidity and thermal stability. aurak.ac.aeresearchgate.netscirp.org These catalysts are often preferred in industrial settings for their ease of separation and reusability. researchgate.netscirp.org

The primary precursor for the synthesis of this compound is benzenesulphonyl chloride. This precursor is typically synthesized through the chlorosulphonation of benzene (B151609). wikipedia.orgorgsyn.org This reaction is an example of electrophilic aromatic substitution, where benzene reacts with chlorosulphonic acid. chemistrysteps.comunacademy.combyjus.comlibretexts.org An excess of chlorosulphonic acid is often used to minimize the formation of diphenyl sulphone as a byproduct. orgsyn.org

The mechanism involves the generation of an electrophile, which is attacked by the π-electrons of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. chemistrysteps.combyjus.com Subsequent loss of a proton restores the aromaticity of the ring and yields benzenesulphonic acid, which is then converted to benzenesulphonyl chloride. chemistrysteps.comkhanacademy.org The reaction is reversible, and desulphonation can occur under dilute acidic conditions. chemistrysteps.comunacademy.comlibretexts.org

Alternatively, benzenesulphonyl chloride can be prepared by treating benzenesulphonate salts with phosphorus oxychloride or phosphorus pentachloride. wikipedia.orgorgsyn.org

Investigation of Mechanistic Aspects in Alkyl Benzenesulphonate Transformations

Alkyl benzenesulphonates are valuable substrates in organic synthesis due to the excellent leaving group ability of the benzenesulphonate anion. periodicchemistry.comyoutube.com This property facilitates a variety of transformations, most notably nucleophilic substitution reactions.

While nucleophilic attack on the alkyl carbon of sulphonate esters is a common and well-studied reaction, attack at the electrophilic sulphonyl sulphur atom is also a significant process. dtic.milresearchgate.net This type of reaction, often termed a "sulphonyl transfer," involves the displacement of the leaving group attached to the sulphur atom. sigmaaldrich.comresearchgate.netnih.govacs.org

The reactivity of the sulphonyl centre is influenced by the substituents on the aromatic ring. mdpi.commdpi.com For instance, the presence of ortho-alkyl groups in arenesulphonyl chlorides has been observed to accelerate nucleophilic substitution at the sulphur atom, a counterintuitive finding that has been investigated through computational studies. mdpi.commdpi.com These reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. mdpi.comtandfonline.comnih.gov

The SN2 (bimolecular nucleophilic substitution) pathway at the sulphonyl sulphur is a key mechanism in the transformation of benzenesulphonates. mdpi.comcdnsciencepub.com In this concerted process, the nucleophile attacks the sulphur atom simultaneously as the leaving group departs. youtube.com This mechanism is analogous to the SN2 reaction at a carbon centre and results in an inversion of configuration at the sulphur atom. mdpi.commasterorganicchemistry.com

Kinetic studies of the solvolysis of a series of benzenesulphonyl chlorides support an SN2-type mechanism proceeding through a trigonal bipyramidal transition state. cdnsciencepub.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces and transition state geometries for these reactions. rsc.orgacs.orgresearchgate.net For the esterification of benzenesulphonic acid with methanol, a moderate activation barrier is calculated for the SN2 path, which involves the transfer of the alkyl group from a protonated alcohol to the sulphonate anion. rsc.org In nucleophilic substitution reactions at the sulphonyl centre, the stereochemical outcome is a critical piece of evidence for a concerted SN2 mechanism, which dictates an inversion of stereochemistry. mdpi.comnih.gov

Table 2: Key Mechanistic Pathways in Benzenesulphonate Chemistry

| Pathway | Description | Key Intermediates/Transition States | Reference |

|---|---|---|---|

| Electrophilic Aromatic Sulphonation | Formation of benzenesulphonic acid from benzene. | Sigma complex (arenium ion) | chemistrysteps.combyjus.com |

| Nucleophilic Catalysis (Pyridine) | Catalyzed esterification using pyridine. | Sulphonylpyridinium intermediate | youtube.com |

| SN2 at Sulphonyl Sulphur | Concerted nucleophilic attack at the sulphur atom. | Trigonal bipyramidal transition state | mdpi.comcdnsciencepub.com |

| Addition-Elimination at Sulphonyl Sulphur | Stepwise nucleophilic attack at the sulphur atom. | Trigonal bipyramidal intermediate | mdpi.comtandfonline.com |

Nucleophilic Substitution Reactions at the Sulfonyl Center

Influence of Aggregation and Solvation on Reaction Mechanisms

The reaction environment, particularly the presence of solvents and the aggregation state of the molecule, significantly impacts the reaction pathways of long-chain sulfonate esters.

Solvation Effects: The presence and nature of the solvent play a critical role. In the context of sulfonate ester formation and its reverse reaction, hydrolysis, water is a key component.

Competition for Protonation: In acidic conditions required for esterification, water can compete with the alcohol for protons. This reduces the concentration of the protonated alcohol, which is a key reactant for ester formation, thereby slowing the esterification rate. enovatia.comresearchgate.net

Promotion of Hydrolysis: Water acts as a nucleophile in the hydrolysis of the sulfonate ester. An increased concentration of water favors the hydrolytic pathway, leading to the degradation of the ester. enovatia.com Studies on similar sulfonate esters show that even small amounts of water can significantly decrease the net formation of the ester by promoting the faster solvolytic (hydrolytic) degradation pathway. enovatia.comresearchgate.net

Kinetic Order Transition: The proportion of water in relation to an organic co-solvent (like an alcohol) can alter the reaction kinetics. In largely non-aqueous media, the reaction may follow first-order kinetics, potentially through an internal ion-pair displacement mechanism. As the water content increases, the kinetics can transition to second-order, which is indicative of a classic SN2 displacement involving hydrated ions. enovatia.com

Aggregation Effects: this compound, as a member of the linear alkylbenzene sulfonate (LAS) family, is an anionic surfactant. wikipedia.org While these molecules are known to form micelles (aggregates) in aqueous solution above a certain concentration (the critical micelle concentration), specific studies detailing the influence of this aggregation on the hydrolytic and elimination reaction mechanisms of the single tridecan-1-yl isomer are not extensively detailed in the provided research. However, it is a general principle in physical organic chemistry that micellar environments can alter reaction rates and pathways compared to bulk solution.

Hydrolysis Kinetics and Proposed Intermediates of Sulfonate Esters

The hydrolysis of sulfonate esters is a fundamental reaction that has been the subject of considerable mechanistic debate. acs.orgacs.org The reaction can be catalyzed by both acid and base. researchgate.net In alkaline hydrolysis, the reaction rate is dependent on the concentration of hydroxide (B78521) ion, which acts as the nucleophile. oup.com The kinetics are sensitive to the nature of the leaving group, a factor that has been used to probe the reaction mechanism. acs.orgrsc.org

Elucidation of Stepwise versus Concerted Hydrolytic Mechanisms

A central point of discussion in the hydrolysis of sulfonate esters is whether the reaction proceeds through a single, concerted step or a multi-step pathway involving an intermediate. quora.com

Concerted Mechanism (SN2-type): In this pathway, the nucleophile (e.g., hydroxide) attacks the sulfur atom, and the leaving group (the alkoxide) departs simultaneously through a single transition state. acs.orgacs.org

Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial attack of the nucleophile to form a discrete, pentavalent sulfur intermediate. This intermediate then breaks down in a second step to release the leaving group. acs.orgrsc.orgnih.gov

Initial studies on the alkaline hydrolysis of a series of aryl benzenesulfonates showed a nonlinear Brønsted plot (a graph of the logarithm of the reaction rate versus the pKₐ of the leaving group). rsc.org This break was interpreted as a change in mechanism: a stepwise process for poor leaving groups (higher pKₐ) and a concerted process for good leaving groups (lower pKₐ). rsc.orgnih.gov

However, subsequent research that expanded the range of leaving groups, including pyridine and its derivatives, found that the Brønsted plot could be interpreted as a scattered but linear correlation. acs.orgacs.orgacs.org This linearity, combined with a good Hammett correlation, was presented as evidence for a single, concerted pathway for all the compounds studied, suggesting the transition state occurs early with little bond cleavage to the leaving group. acs.orgacs.orgacs.org The debate highlights the subtleties in interpreting kinetic data and the importance of computational studies to support mechanistic proposals. acs.org

| Feature | Stepwise Mechanism | Concerted Mechanism |

| Number of Steps | Two (or more) | One |

| Key Feature | Formation of a reaction intermediate | Single transition state |

| Intermediate | Pentavalent sulfur species | None |

| Evidence | Nonlinear Brønsted plots for some series rsc.org | Linear Brønsted and Hammett plots acs.orgacs.orgacs.org |

| Favored by | Strong nucleophiles and poor leaving groups rsc.org | Good leaving groups acs.orgrsc.org |

Characterization of Potential Pentavalent Intermediates

The existence of a pentavalent (or pentacoordinate) intermediate is the defining feature of the stepwise hydrolytic mechanism. acs.orgnih.gov

Evidence for this intermediate has been primarily derived from kinetic studies. The break in Brønsted plots for aryl benzenesulfonates was suggested to occur at the point where the rate-limiting step of the reaction changes. rsc.org For poor leaving groups, the breakdown of the pentavalent intermediate is proposed to be rate-limiting, while for better leaving groups, its formation is the slow step.

Theoretical calculations have been employed to investigate the stability of this proposed intermediate.

Initial QM/MM (Quantum Mechanics/Molecular Mechanics) calculations supported the existence of a stable pentavalent intermediate, particularly with poorer leaving groups. acs.orgrsc.org

The debate underscores the challenge in distinguishing a very short-lived intermediate from a transition state, both experimentally and computationally.

Examination of Elimination Pathways

In addition to nucleophilic substitution at the sulfur atom (hydrolysis), alkyl sulfonates can undergo substitution and elimination reactions at the alpha-carbon of the alkyl group, reacting similarly to alkyl halides. periodicchemistry.comyoutube.com In these reactions, the benzenesulfonate (B1194179) group acts as an excellent leaving group. youtube.com

For this compound, a primary sulfonate ester, the main competition would be between SN2 substitution and E2 elimination.

SN2 Substitution: A nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate group, displacing the benzenesulfonate anion.

E2 Elimination: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the one bearing the sulfonate group (the beta-carbon), leading to the formation of an alkene (tridec-1-ene) in a concerted process.

The outcome of the reaction depends heavily on the nature of the nucleophile/base and the reaction conditions. Strong, non-bulky bases/nucleophiles like hydroxide might lead to a mixture of substitution and elimination products. The use of a strong, bulky base such as potassium tert-butoxide would strongly favor the E2 elimination pathway. youtube.com While specific studies on the elimination reactions of this compound are not detailed, the principles governing reactions of primary alkyl sulfonates are well-established. youtube.com

It is also important to distinguish these laboratory elimination reactions from the biodegradation pathways of linear alkylbenzene sulfonates (LAS). In environmental settings, the degradation of the alkyl chain initiates via oxidative processes (ω-oxidation and β-oxidation), which is a different mechanistic pathway. wikipedia.orgresearchgate.net

Palladium-Catalyzed Desulfinative Cross-Coupling and Related Reactions of Sulfinate Salts

While sulfonate esters are relatively stable, their corresponding sulfinate salts are valuable nucleophilic partners in palladium-catalyzed cross-coupling reactions. These reactions, known as desulfinative cross-couplings, provide a powerful method for forming carbon-carbon bonds by coupling a sulfinate salt with an aryl halide or triflate, releasing sulfur dioxide (SO₂) as a byproduct. acs.orgnih.gov

The generalized mechanism for the desulfinative cross-coupling of an aryl halide with a benzenesulfinate (B1229208) salt (derived from the parent sulfonate) is as follows:

Activation of Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. acs.orgnih.gov

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II)-aryl complex. acs.org

Transmetalation: The sulfinate salt exchanges its anion with the halide on the palladium complex, generating a palladium sulfinate intermediate. This step has been a subject of detailed mechanistic investigation. acs.orgnih.gov

Extrusion of SO₂ and Reductive Elimination: The palladium sulfinate intermediate extrudes a molecule of sulfur dioxide, and the resulting Pd-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Recent advancements have introduced "latent" sulfinate reagents, such as β-nitrile or β-ester sulfones, which are more stable and easier to handle than the sulfinate salts themselves. nih.govcore.ac.uk These reagents generate the active sulfinate nucleophile in situ under basic reaction conditions, which then participates in the catalytic cycle. nih.gov These methods have been successfully applied to a wide range of (hetero)aryl bromides and chlorides, demonstrating broad functional group tolerance. nih.govacs.orgoriprobe.com

| Aryl Halide | Sulfinate Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| 1-Bromo-4-fluorobenzene | Sodium pyridine-2-sulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃, 150 °C | 2-(4-Fluorophenyl)pyridine | 95% | acs.org |

| 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃, 150 °C | 4-Fluoro-4'-methylbiphenyl | 92% | acs.org |

| 4-Bromoanisole | Pyridine-2-sulfonylacetonitrile | Pd(OAc)₂ / cataCXium A | K₂CO₃, AcOH, Toluene, 120 °C | 2-(4-Methoxyphenyl)pyridine | 91% | nih.gov |

| 4-Chlorotoluene | Pyridine-2-sulfonylacetonitrile | Pd(OAc)₂ / cataCXium A | K₂CO₃, AcOH, Toluene, 130 °C | 2-(p-Tolyl)pyridine | 78% | nih.gov |

Computational and Theoretical Chemical Investigations

Application of Quantum Mechanical and Molecular Mechanics Methods to Sulfonate Esters

Quantum mechanical (QM) and molecular mechanics (MM) methods are powerful tools for investigating sulfonate esters. researchgate.net QM methods, such as ab initio and density functional theory (DFT), are used to calculate the electronic structure and properties of these molecules with high accuracy. researchgate.netkoreascience.kr For instance, QM calculations can elucidate the nature of the sulfur-oxygen bonds and the charge distribution within the sulfonate group, which are critical for understanding the molecule's reactivity. periodicchemistry.com The delocalization of the negative charge across the three oxygen atoms of the sulfonate group, a key factor in its stability as a leaving group, is well-described by these methods. periodicchemistry.com

Molecular mechanics (MM), on the other hand, employs classical physics to model the behavior of molecules. researchgate.net While less computationally intensive than QM, MM is highly effective for studying the conformational landscape of large molecules like tridecan-1-yl benzenesulphonate and for simulating their dynamics in different environments. researchgate.net The long alkyl chain of this compound would particularly benefit from MM studies to understand its flexibility and intermolecular interactions.

Computational Analysis of Transition States and Reaction Energetics

Computational chemistry plays a crucial role in mapping the reaction pathways of sulfonate esters, particularly in solvolysis and nucleophilic substitution reactions. rsc.orgtandfonline.com By calculating the energies of reactants, products, and, most importantly, transition states, researchers can determine reaction barriers and predict reaction rates. tandfonline.comrsc.org

For the hydrolysis of sulfonate esters, computational studies have been instrumental in the ongoing debate between stepwise and concerted mechanisms. acs.orgacs.orgnih.gov Some studies suggest a concerted mechanism with a single transition state, while others provide evidence for a stepwise process involving a pentavalent intermediate. rsc.orgacs.orgacs.orgnih.gov The feasibility of these pathways is highly dependent on the specific reactants and reaction conditions. rsc.org For this compound, computational analysis could predict the most likely mechanism for its hydrolysis and other substitution reactions.

A DFT study on the esterification of benzenesulfonic acid with methanol (B129727) explored four alternative mechanisms. The results indicated that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. Instead, an S_N1 pathway through a sulfonylium cation intermediate or an S_N2 pathway with protonated methanol as the alkylating agent were found to be more plausible. researchgate.net

| Reaction | Computational Method | Key Finding |

| Alkaline Hydrolysis of Aryl Benzenesulfonates | QM/MM | Evidence for a two-step mechanism with a pentavalent intermediate. rsc.org |

| Esterification of Benzenesulfonic Acid with Methanol | DFT (B3LYP/aug-cc-pVTZ) | Disfavors pentacoordinate sulfur intermediates; favors S_N1 or S_N2 pathways. researchgate.net |

| Olefination with Sulfonyl Esters | DFT | Reaction proceeds via aldol-type addition, cyclization, and fragmentation. tandfonline.com |

Solvent Effects Modeling in Sulfonate Ester Reactivity

The solvent has a profound impact on the reactivity of sulfonate esters. nih.gov Computational models are essential for understanding and predicting these effects. Both implicit and explicit solvent models are used to simulate the interactions between the sulfonate ester and the solvent molecules. rsc.orgnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on reaction energies. Explicit solvent models, while more computationally demanding, include individual solvent molecules and can provide detailed insights into specific interactions like hydrogen bonding between the solvent and the sulfonate oxygen atoms. rsc.org

For a molecule like this compound, the long nonpolar alkyl chain and the polar benzenesulfonate (B1194179) head would exhibit complex interactions with different solvents. Solvent models can help predict its solubility and how the solvent influences the energetics of its reactions. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of sulfonate esters. koreascience.krrsc.orgresearchgate.netresearchgate.net DFT calculations can provide valuable information such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net

These electronic properties are directly related to the reactivity of the molecule. For example, the charge on the sulfur atom and the carbon atom of the alkyl group can indicate their susceptibility to nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are important for predicting the outcomes of chemical reactions. researchgate.net

Studies on various sulfonate esters have successfully used DFT to rationalize their reactivity patterns. rsc.orgresearchgate.netresearchgate.net For this compound, DFT calculations would be invaluable for understanding its electronic properties and predicting its behavior in different chemical transformations. For example, a DFT study on the esterification of sulfonic acid with alcohol revealed that an S_N1 mechanism has a low activation barrier, suggesting that esterification can readily proceed via a sulfonylium cation. rsc.org

Correlation Analysis: Brønsted and Hammett Relationships in Mechanistic Interpretation

Correlation analyses, such as Brønsted and Hammett plots, are powerful tools for elucidating reaction mechanisms. acs.orgacs.orgnih.gov These relationships correlate reaction rates with acidity/basicity (Brønsted) or electronic effects of substituents (Hammett). Computational chemistry can be used to calculate the parameters needed for these correlations, such as pKa values and substituent constants.

In the study of sulfonate ester hydrolysis, Brønsted plots have been used to distinguish between different mechanistic pathways. rsc.orgacs.orgacs.orgnih.gov A linear Brønsted plot often suggests a single, consistent mechanism over a range of reactants, while a break in the plot can indicate a change in mechanism. rsc.orgacs.org For instance, the alkaline hydrolysis of a series of aryl benzenesulfonates showed a nonlinear Brønsted plot, which was interpreted as a shift from a stepwise to a concerted mechanism. rsc.orgacs.org However, further experimental and computational work suggested a concerted pathway with an early transition state. acs.orgnih.gov

For this compound, while the tridecyl group is not easily varied for a traditional Hammett analysis, computational studies could be used to probe the electronic effects of hypothetical substituents on the benzene (B151609) ring to understand the sensitivity of the reaction to electronic perturbations.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of tridecan-1-yl benzenesulphonate. It provides detailed information about the chemical environment of individual atoms within the molecule. Both ¹H and ¹³C NMR are routinely employed. rsc.org For instance, in related sulfonate esters, ¹H NMR spectra can be recorded at frequencies like 300 MHz, while ¹³C NMR experiments are performed at 75 MHz. ualberta.ca The chemical shifts (δ) are reported in parts per million (ppm) and provide insights into the electronic environment of the nuclei. ualberta.ca

In a representative ¹H NMR spectrum of a similar compound, the aromatic protons of the benzenesulfonate (B1194179) group typically appear as multiplets in the downfield region, for example, between δ 7.29 and 7.97 ppm. rsc.org The protons of the alkyl chain would resonate at higher field strengths. For instance, the methylene (B1212753) group attached to the sulfonate oxygen might appear as a triplet, while the other methylene groups would show characteristic multiplets, and the terminal methyl group would be a triplet.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring would have distinct signals, and the carbons of the tridecyl chain would also show a series of peaks. For example, in a related structure, the carbon atoms of the aromatic ring can appear at δ values such as 125.8, 128.6, 140.6, and 142.3 ppm. nih.gov

Table 1: Representative NMR Data for Similar Sulfonate Esters

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.23 - 7.72 | d | Aromatic protons | nih.gov |

| ¹H | 2.36 | s | Methyl protons (p-toluenesulfonate) | nih.gov |

| ¹³C | 125.8 - 142.3 | Aromatic carbons | nih.gov | |

| ¹³C | 20.2 | Methyl carbon (p-toluenesulfonate) | nih.gov |

This table is illustrative and based on data for related sulfonate esters. Actual chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of NMR signals and for probing the spatial arrangement of atoms. princeton.edu

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edulibretexts.org This helps in identifying adjacent protons in the tridecyl chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two to four bonds away (HMBC). princeton.eduresearchgate.net These experiments are crucial for assigning the ¹³C spectrum and confirming the connectivity between the benzenesulfonate group and the tridecyl chain.

TOCSY (Total Correlation Spectroscopy) reveals correlations between all protons within a spin system, not just those that are directly coupled. princeton.edulibretexts.org For this compound, this would show correlations among all the protons of the tridecyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis as it identifies protons that are close to each other in space, irrespective of their bonding. princeton.edulibretexts.org This can provide insights into the preferred three-dimensional structure of the molecule in solution. Studies on similar flexible sulfonic esters have utilized NOESY to understand their conformational preferences, such as hairpin or stepped conformations. acs.org

Variable-temperature (VT) NMR studies can provide valuable information about dynamic processes and conformational equilibria. nih.gov By recording NMR spectra at different temperatures, it is possible to study changes in molecular motion and the populations of different conformers. For some flexible molecules, the rate of conformational exchange can be fast on the NMR timescale, leading to averaged signals at room temperature. acs.org VT-NMR can help to slow down these processes, potentially allowing for the observation of individual conformers.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. nih.gov The exact mass can be determined with high accuracy, which aids in confirming the molecular formula. ualberta.ca

For this compound (C₁₉H₃₂O₃S), the calculated molecular weight is approximately 340.5 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a much more precise mass, for example, 340.20721605 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Purity assessment is another critical application of MS. It can be used to detect and identify impurities, even at very low levels. nih.govresearchgate.net This is particularly important in pharmaceutical applications where even trace amounts of impurities can be a concern.

Combining chromatography with mass spectrometry enhances the ability to separate and identify components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. psu.edursc.org For sulfonate esters, GC-MS methods have been developed for trace analysis. psu.edursc.org The sample is injected into the GC, where it is vaporized and separated on a capillary column before being detected by the mass spectrometer. psu.edu Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific analytes. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.govwaters.com LC-MS methods have been developed for the determination of sulfonate ester impurities in various substances. nih.govnih.gov Different ionization techniques can be employed, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net APCI has been shown to be an effective ionization technique for the sensitive determination of sulfonate esters. nih.gov The choice of mobile phase and column is critical for achieving good separation. pnrjournal.com

Table 2: Comparison of Ionization Techniques for Sulfonate Ester Analysis

| Ionization Technique | Precursor Ions | Fragmentation | Sensitivity/Reproducibility | Reference |

| ESI | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | - | Can be poor due to competition between adducts | nih.gov |

| APCI (negative ion mode) | [M-alkyl]⁻ | [M-alkyl-SO₂]⁻ (for aromatic sulfonates) | Good, especially in SRM mode | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Sulfonate Esters

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the sulfonate group. The S=O stretching vibrations are typically strong and appear in the region of 1350-1420 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The S-O-C stretching vibration is also a key diagnostic peak.

Raman Spectroscopy is a complementary technique to IR spectroscopy. researchgate.netacs.orgresearchgate.net It is also sensitive to the vibrations of the molecule and can provide additional structural information. For sulfonate groups, characteristic Raman bands can be observed. researchgate.net For example, in sulfonated polystyrene resins, molecular markers for –SO₃H and –SO₃⁻ moieties have been identified. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be used to aid in the assignment of vibrational frequencies observed in IR and Raman spectra. acs.org

Table 3: Characteristic Vibrational Frequencies for Sulfonate Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Asymmetric S=O stretch | 1350 - 1420 | IR |

| Symmetric S=O stretch | 1150 - 1200 | IR |

| S-O-C stretch | 900 - 1100 | IR |

This table provides general ranges for sulfonate esters. Specific values for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of UV or visible light by a molecule. kpi.ua It is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound.

The benzene ring gives rise to characteristic absorption bands in the UV region. This property can be used for the quantitative analysis of the compound, as the absorbance is proportional to the concentration according to the Beer-Lambert law. kpi.ua

UV-Vis spectroscopy is also a powerful tool for studying reaction kinetics. kpi.uantnu.nosapub.org By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. ntnu.no For example, it has been used to study the kinetics of sulfonation reactions. kpi.ua While direct kinetic studies on this compound may not be widely reported, the principles of using UV-Vis for kinetic analysis of related compounds are well-established. nih.gov

Chromatographic Separations for Complex Mixture Analysis (e.g., HPLC-DAD, GC-FID)

The analysis of this compound, particularly within complex environmental or industrial matrices, necessitates powerful separation techniques to isolate it from other related compounds and potential interferences. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are two primary methods employed for the qualitative and quantitative analysis of alkylbenzenesulfonates.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone technique for the analysis of linear alkylbenzene sulfonates (LAS), a class of compounds to which this compound belongs. The non-volatile nature of these sulfonated compounds makes them ideal candidates for HPLC analysis without the need for derivatization. Reversed-phase chromatography is the most common separation mode, typically utilizing C8 or C18 stationary phases.

The separation of LAS homologues is achieved by employing a gradient elution with a mobile phase commonly consisting of acetonitrile (B52724) and an aqueous buffer, such as a phosphate (B84403) or perchlorate (B79767) solution. nih.govresearchgate.net The Diode-Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information that can aid in peak identification and purity assessment. The aromatic ring in this compound provides a chromophore that is readily detected by UV-Vis detectors, with a typical detection wavelength set around 215-225 nm. nih.gov

Research on the analysis of commercial LAS mixtures, which contain a range of alkyl chain lengths (commonly C10 to C13), demonstrates that baseline separation of these homologues can be achieved. thermofisher.com While specific studies focusing solely on this compound are not prevalent, the established methods for LAS analysis are directly applicable.

Illustrative HPLC-DAD Analytical Parameters:

| Parameter | Condition | Source |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Acetonitrile | nih.gov |

| Mobile Phase B | 0.008 M Potassium Phosphate Buffer (pH 2.2) | nih.gov |

| Gradient | Gradient elution from a lower to a higher percentage of acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | DAD at 215 nm | nih.gov |

| Column Temperature | 35 °C | researchgate.net |

This table represents typical starting conditions for the analysis of long-chain alkylbenzenesulfonates and would require optimization for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography offers high-resolution separation but is generally not suitable for the direct analysis of non-volatile compounds like this compound. acs.org Therefore, a derivatization step is mandatory to convert the sulfonate group into a more volatile and thermally stable derivative. Common derivatization methods include conversion to sulfonyl chlorides or methylsulfonates. acs.org Another approach involves desulfonation using strong acids like phosphoric acid at high temperatures. acs.org

Once derivatized, the resulting compound can be analyzed by GC. A flame ionization detector (FID) is a universal detector for organic compounds and provides a response proportional to the mass of carbon in the analyte. This makes it a robust and reliable detector for quantification.

The separation in GC is typically performed on a capillary column with a non-polar or semi-polar stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

While GC-MS is often preferred for its ability to provide structural information for identification, GC-FID is a cost-effective and highly sensitive method for routine quantitative analysis, especially when the identity of the analyte is already established. nih.gov

Representative GC-FID Analytical Parameters (Post-Derivatization):

| Parameter | Condition | Source |

| Derivatization | Conversion to trifluoroethyl esters | acs.orgnih.gov |

| Column | HP-5 (cross-linked 5% phenyl methyl siloxane), 20 m x 0.2 mm i.d., 0.33 µm film thickness | acs.org |

| Injector | On-column | acs.org |

| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 200 °C, then ramp at 6 °C/min to 300 °C (hold 3 min) | acs.org |

| Carrier Gas | Helium | thermofisher.com |

| Detector | Flame Ionization Detector (FID) | thermofisher.com |

| Detector Temperature | 240 °C | thermofisher.com |

This table outlines typical conditions for the GC analysis of derivatized alkylbenzenesulfonates and serves as a guideline for method development for this compound.

Environmental Transformation Pathways and Degradation Kinetics

Biotic Degradation Mechanisms of Alkyl Benzenesulphonates

The biodegradation of linear alkylbenzene sulphonates is a well-documented process, primarily occurring under aerobic conditions with a half-life of approximately one to three weeks. wikipedia.org The structure of the alkyl chain plays a significant role in the rate of degradation. wikipedia.org

Aerobic Biotransformation: Alkyl Chain Oxidation (ω- and β-Oxidation)

The initial and rate-limiting step in the aerobic biodegradation of LAS, including Tridecan-1-yl benzenesulphonate, is the oxidation of the alkyl chain. researchgate.net This process begins with an attack by monooxygenase enzymes on the terminal methyl group of the alkyl chain, a process known as ω-oxidation. researchgate.netnih.gov This is followed by a series of β-oxidation steps, which sequentially shorten the alkyl chain. researchgate.net This oxidative pathway leads to the formation of sulphophenyl carboxylates (SPCs) as primary biodegradation intermediates. researchgate.netheraproject.com The detection of C13-SPC, which can only be produced from C13-LAS, confirms the occurrence of ω-oxidation. nih.gov

The rate of this biotransformation is influenced by the length of the alkyl chain and the position of the phenyl group. Longer alkyl chains and more centrally located phenyl groups can hinder the degradation process.

Aromatic Ring Cleavage and Mineralization Processes

Following the shortening of the alkyl chain, the resulting sulphophenyl carboxylates undergo desulphonation and cleavage of the aromatic ring. researchgate.net This process is carried out by a diverse community of microorganisms. For instance, an Alcaligenes sp. has been shown to utilize benzenesulphonate and its shorter alkyl chain homologues as a sole source of carbon and energy. nih.gov The cleavage of the aromatic ring typically proceeds via a catechol intermediate, which is then subject to either ortho or meta cleavage pathways, ultimately leading to the mineralization of the compound into carbon dioxide, water, and sulphate. nih.gov The complete disappearance of SPCs in aerobic biodegradation studies indicates that the mineralization of LAS can be complete under these conditions. nih.gov

Anaerobic Biotransformation and Adsorption Dynamics

Historically, linear alkylbenzene sulphonates were considered resistant to biodegradation under anaerobic conditions. nih.gov However, more recent studies have demonstrated that LAS can be biodegraded under methanogenic conditions, albeit at a much slower rate than in aerobic environments. researchgate.netnih.gov One study observed 20% biotransformation of C12 LAS in a lab-scale reactor under methanogenic conditions. nih.gov Another study reported a 37% biodegradation of LAS under thermophilic anaerobic conditions. nih.gov The presence of sulphate-reducing bacteria and methanogenic archaea has been confirmed in anaerobic systems capable of degrading LAS. researchgate.net

Adsorption to sludge and sediment is a significant process that affects the bioavailability of LAS for microbial degradation. nih.govmdpi.com The sorption of LAS to sewage sludge can be described by a Freundlich isotherm. nih.gov In anaerobic digesters, the concentration of LAS on a dry matter basis can increase due to the transformation of easily degradable organic matter, which can give the false impression of persistence. nih.gov The bioavailability of LAS is a critical factor in its anaerobic degradation, with one study showing that only 18% of the added C12 LAS was bioavailable in a semi-continuously stirred tank reactor. nih.gov The adsorption behavior is influenced by factors such as the organic matter content of the soil or sediment. mdpi.com

Abiotic Degradation Processes

In addition to biological processes, abiotic degradation mechanisms can also contribute to the transformation of this compound in the environment.

Oxidative Chemodegradation with Advanced Oxidants

Advanced oxidation processes (AOPs) utilizing powerful oxidizing agents can effectively degrade linear alkylbenzene sulphonates. The degradation of LAS by oxidants like free chlorine and hydrogen peroxide is primarily governed by the oxidation of the terminal methyl group of the alkyl chain. eeer.org However, the cleavage of the benzene (B151609) ring by these oxidants is relatively slow, with rates of no more than 7.7% for free chlorine and 18.4% for hydrogen peroxide after 240 hours. eeer.org

In contrast, stronger oxidants such as ozone and Fenton's reagent lead to the simultaneous oxidation of the alkyl chain and cleavage of the aromatic ring. eeer.org Ozone was found to be significantly more effective, achieving a 48.9% cleavage rate of the benzene ring. eeer.org Fenton's reagent, which generates highly reactive hydroxyl radicals (•OH), has also been shown to be effective in degrading LAS. researchgate.net The degradation of LAS by Fenton's reagent proceeds via reaction with these hydroxyl radicals. researchgate.net The initial phase of oxidation by hydroxyl and sulphate radicals (SO₄•⁻) involves radical addition to the aromatic ring, leading to the formation of phenolic compounds and ring cleavage products. nih.govnih.gov

Photolytic Degradation Kinetics

Photodegradation represents another abiotic pathway for the transformation of linear alkylbenzene sulphonates. Studies have investigated the use of photocatalysts, such as titanium dioxide (TiO₂), to enhance the degradation of LAS under UV irradiation. researchgate.net One study reported up to 86% removal of LAS in about an hour using a photocatalytic reactor. researchgate.net Another study explored the use of a ZnO-CuO composite photocatalyst, which achieved a 54.71% degradation of LAS in 105 minutes of irradiation. neliti.com These photo-processes can lead to the complete mineralization of the surfactant. researchgate.net

Kinetic Modeling of Environmental Fate in Various Matrices

The environmental fate of this compound, a member of the linear alkylbenzene sulphonates (LAS) group, is heavily influenced by the characteristics of the receiving environmental compartment. Kinetic models are essential tools for predicting the persistence and transformation of these compounds. Research has shown that the biodegradation of LAS, including the C13 homolog, is rapid under aerobic conditions but significantly slower or negligible under anaerobic conditions. nih.govresearchgate.net

The rate of degradation is dependent on the specific environmental matrix, such as water, soil, or sewage sludge, and the microbial populations present. nih.gov

Biodegradation Kinetics in Aquatic Systems

In aquatic environments, the primary degradation of LAS generally follows specific kinetic models that account for an initial lag phase, during which microbial populations acclimate, followed by a period of rapid degradation.

A study on the biodegradation kinetics of LAS in seawater from the Bay of Cadiz found that the process aligns with a logistic model. nih.gov This model is suitable for describing degradation processes that start slowly, accelerate, and then slow down as the substrate becomes limited. The key kinetic parameters derived from this model were a half-life (t₅₀) and a lag time.

Key Research Findings:

The average half-life (t₅₀) for LAS primary biodegradation in seawater was determined to be 6.15 ± 0.45 days. nih.gov

An associated lag time of 6.67 ± 0.6 days was observed before the onset of rapid degradation. nih.gov

These findings indicate that while LAS demonstrates a high rate of primary biodegradation in marine environments, the process is slower compared to similar tests conducted in river water. nih.gov

Table 1: Biodegradation Kinetic Parameters for LAS in Seawater

| Parameter | Model | Mean Value | Standard Deviation | Environmental Matrix |

|---|---|---|---|---|

| Half-life (t₅₀) | Logistic | 6.15 days | ± 0.45 days | Seawater |

| Lag Time | Logistic | 6.67 days | ± 0.6 days | Seawater |

Biodegradation Kinetics in Terrestrial Systems

When sewage sludge containing LAS is applied to land, the soil environment's aerobic conditions facilitate rapid degradation. nih.gov Studies focusing on sludge-amended agricultural soils have measured the ultimate biodegradation (mineralization to CO₂) of various LAS homologs.

The kinetics of mineralization of the benzene ring, which is a critical step before complete degradation, have been determined for LAS homologs with alkyl chains ranging from 10 to 14 carbon atoms. nih.gov

Key Research Findings:

In sludge-amended agricultural soils, the half-lives for the mineralization of the LAS benzene ring ranged from 18 to 26 days. nih.gov

There was no significant variation in the degradation half-life among the different LAS homologs tested (C10 to C14). nih.gov

Another review of fate and effects in the terrestrial environment reported a general half-life for LAS of approximately 1 to 3 weeks in soil immediately following sludge application, which prevents long-term accumulation. nih.gov

These degradation rates are comparable to those of naturally occurring organic materials found in soil, such as stearic acid and cellulose. nih.gov

Table 2: Mineralization Half-Lives for LAS in Sludge-Amended Soil

| LAS Homologs | Half-life Range (t₁/₂) | Environmental Matrix |

|---|---|---|

| C10 - C14 | 18 - 26 days | Agricultural Soil |

| General LAS | 1 - 3 weeks | Soil post-sludge amendment |

Degradation Kinetics in Wastewater Treatment

The efficiency of LAS removal during wastewater treatment is highly dependent on the treatment process, primarily whether it is aerobic or anaerobic.

Key Research Findings:

Aerobic treatment processes like activated sludge are highly effective, achieving removal rates of over 98%. researchgate.netresearchgate.net

Anaerobic digestion, however, is largely ineffective for LAS degradation. researchgate.netnih.gov Consequently, LAS concentrations in anaerobically digested sludge can be one to two orders of magnitude higher than in aerobically digested sludge. researchgate.net

Some studies have shown that limited biotransformation (around 20-37%) of specific LAS homologs can occur under methanogenic or thermophilic anaerobic conditions, though this is not a primary removal pathway. nih.gov

Advanced Oxidation Processes (AOPs), such as Fenton degradation, have been shown to be effective in breaking down LAS. The removal efficiency is dependent on the initial LAS concentration, with Total Organic Carbon (TOC) removals of 82%, 64%, and 49% achieved for initial concentrations of 0.1x10⁻³, 0.25x10⁻³, and 0.5x10⁻³ mol/L, respectively, after 90 minutes. utm.my

Table 3: LAS Removal in Wastewater and Sludge Treatment

| Treatment Process | Condition | Removal Efficiency / Result |

|---|---|---|

| Activated Sludge | Aerobic | 99.3 ± 0.6% |

| Lagoon | Aerobic | 98.5 ± 1.8% |

| Trickling Filter | Aerobic | 77.4 ± 15.5% |

| Sludge Digestion | Anaerobic | Poor removal, concentration increases |

| Sludge Digestion | Aerobic | High removal, low residual concentration |

| Fenton Degradation | AOP | Up to 82% TOC removal |

Tridecan 1 Yl Benzenesulphonate As a Versatile Synthetic Intermediate

Strategic Utility in the Synthesis of Complex Organic Molecules

The benzenesulphonate moiety of tridecan-1-yl benzenesulphonate serves as an exceptional leaving group, a property that is fundamental to its utility in the synthesis of complex organic molecules. This characteristic facilitates a wide range of nucleophilic substitution reactions, allowing for the strategic introduction of the tridecyl group into larger, more intricate structures. The long tridecyl chain can impart crucial physicochemical properties, such as lipophilicity, which is often a key determinant in the biological activity of molecules.

The application of this compound as an alkylating agent is a cornerstone of its synthetic value. nih.govoncohemakey.com In the construction of complex natural products and their analogues, the controlled introduction of a long alkyl chain can be a critical step. For instance, in the synthesis of certain lipids or macrocyclic compounds, the tridecyl fragment can be precisely installed via nucleophilic displacement of the benzenesulphonate group by a suitable nucleophile.

The following table provides a representative overview of the types of complex molecules where a long-chain alkyl group, such as the tridecyl group, is a key structural feature, highlighting the potential applications of this compound.

| Class of Complex Molecule | Role of the Long Alkyl Chain | Potential Synthetic Application of this compound |

| Bioactive Lipids | Confers amphipathic character and influences membrane interactions. | Synthesis of lipid analogues for studying biological membranes and signaling pathways. |

| Macrocycles | Forms a significant portion of the macrocyclic ring, influencing conformation and binding properties. | Key building block in the convergent synthesis of macrolide antibiotics or other large-ring systems. |

| Surfactants and Detergents | Provides the hydrophobic tail necessary for surface activity. researchgate.netscholarsresearchlibrary.comijnc.ir | Industrial synthesis of specialized surfactants for various applications. researchgate.netscholarsresearchlibrary.comijnc.ir |

| Pharmaceutical Agents | Modulates pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). | Introduction of a lipophilic tail to enhance drug delivery and efficacy. |

Derivatization Reactions for Diverse Chemical Scaffolds

The reactivity of this compound extends to a multitude of derivatization reactions, enabling the synthesis of a wide array of chemical scaffolds. The benzenesulphonate group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions:

One of the most common transformations involving this compound is the Williamson ether synthesis. youtube.commasterorganicchemistry.comlibretexts.org In this reaction, an alkoxide nucleophile displaces the benzenesulphonate group to form an ether. This method is highly efficient for the synthesis of unsymmetrical ethers containing a tridecyl moiety.

R-O⁻ + C₁₃H₂₇OSO₂Ph → R-O-C₁₃H₂₇ + PhSO₃⁻

Similarly, reactions with amines, thiols, and their respective anions provide straightforward routes to long-chain amines and thioethers. These functional groups are prevalent in many biologically active molecules and material science applications.

Synthesis of Amines: R₂NH + C₁₃H₂₇OSO₂Ph → R₂N⁺H-C₁₃H₂₇ + PhSO₃⁻ → R₂N-C₁₃H₂₇ researchgate.netyoutube.com

Synthesis of Thioethers: R-S⁻ + C₁₃H₂₇OSO₂Ph → R-S-C₁₃H₂₇ + PhSO₃⁻ nih.govresearchgate.net

The following interactive table summarizes some of the key derivatization reactions of this compound.

| Nucleophile | Product Class | General Reaction |

| Alkoxide (RO⁻) | Ether | R-O⁻ + C₁₃H₂₇OSO₂Ph → R-O-C₁₃H₂₇ + PhSO₃⁻ |

| Amine (R₂NH) | Amine | R₂NH + C₁₃H₂₇OSO₂Ph → R₂N-C₁₃H₂₇ + R₂NH₂⁺PhSO₃⁻ |

| Thiolate (RS⁻) | Thioether | RS⁻ + C₁₃H₂₇OSO₂Ph → R-S-C₁₃H₂₇ + PhSO₃⁻ |

| Cyanide (CN⁻) | Nitrile | CN⁻ + C₁₃H₂₇OSO₂Ph → C₁₃H₂₇CN + PhSO₃⁻ |

| Azide (N₃⁻) | Azide | N₃⁻ + C₁₃H₂₇OSO₂Ph → C₁₃H₂₇N₃ + PhSO₃⁻ |

These derivatization reactions are crucial for creating a diverse library of molecules from a single, readily accessible starting material, underscoring the versatility of this compound in synthetic chemistry.

Mechanistic Investigations of its Role in Cascade and Multi-Component Reactions

While specific examples involving this compound in cascade and multi-component reactions are not extensively documented in readily available literature, its role as a potent electrophile suggests significant potential in these complex transformations. Cascade reactions, which involve a series of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful strategies for the rapid construction of molecular complexity. nih.govbeilstein-journals.orgresearchgate.net

Mechanistically, this compound can act as an initiator or a key participant in such reaction sequences. In a hypothetical cascade reaction, the initial nucleophilic attack on the tridecyl group could unmask a functional group that then participates in subsequent intramolecular cyclizations or rearrangements. nih.gov

In the context of MCRs, this compound can serve as the electrophilic component that is trapped by a nucleophile generated in situ from the other reaction partners. For example, in a Passerini or Ugi-type reaction, the initial adduct could potentially be alkylated by this compound to introduce the long alkyl chain in a single, efficient step.

The investigation into the precise mechanisms by which long-chain alkyl benzenesulphonates participate in these advanced synthetic methodologies is an active area of research. Understanding the kinetics and thermodynamics of these reactions, as well as the influence of the long alkyl chain on reaction pathways and stereochemical outcomes, will be crucial for unlocking the full potential of this compound as a versatile building block in the future of organic synthesis.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Tridecan-1-yl benzenesulphonate?

- Synthesis : Perform esterification between benzenesulphonic acid and 1-tridecanol using a sulfonic acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via melting point analysis and HPLC.

- Characterization : Employ H/C NMR to verify ester bond formation (e.g., δ ~4.3 ppm for the –CH–O–SO– group) and FT-IR for sulphonate stretching (~1180–1120 cm). Reference experimental reproducibility guidelines from .

Q. Which analytical techniques are suitable for quantifying this compound in environmental or synthetic matrices?

- Spectrophotometry : Utilize UV-Vis absorption at λmax ~260 nm (aromatic ring) with calibration curves. For enhanced sensitivity, derivatize with hydrophobic dyes (e.g., cyanine dyes) and measure fluorescence emission (ex: 550 nm, em: 650 nm) .

- Chromatography : Optimize reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with refractive index or MS detection.

Advanced Research Questions

Q. How does the alkyl chain length (C13) of this compound affect its aggregation behavior at oil-water interfaces?

- Methodology : Use molecular dynamics (MD) simulations to compare interfacial tension reduction with shorter-chain analogues (e.g., dodecyl benzenesulphonate). Validate via neutron reflectometry or Langmuir trough experiments.

- Key Findings : Longer alkyl chains (C13) enhance hydrophobic interactions, reducing critical micelle concentration (CMC) and stabilizing emulsions. Structural shifts in the benzenesulphonate group’s position (e.g., terminal vs. mid-chain) alter packing efficiency .

Q. How can adsorption isotherm models be applied to study this compound’s interaction with ion-exchange resins?

- Experimental Design : Conduct batch adsorption studies at varying pH (4–9) and resin dosages. Fit data to Freundlich () or Langmuir () models.

- Case Study : At pH 4, Freundlich isotherms better describe multilayer adsorption due to heterogeneous resin surfaces, while Langmuir models dominate at pH 9 (monolayer adsorption) .

Q. What solvent systems and kinetic models explain the hydrolysis mechanism of this compound?

- Solvolysis Setup : React in acetone-water or dioxane-water mixtures (e.g., 50% v/v) at 25–60°C. Monitor sulphonate ester cleavage via conductivity or H NMR.

- Kinetic Analysis : Apply the Arrhenius equation () to determine activation energy (). For example, isopropyl benzenesulphonate in 38% acetone-water showed .

Q. How can contradictions in surfactant property data (e.g., CMC, aggregation number) be resolved?

- Troubleshooting : Control variables like ionic strength (add NaCl to screen charges), temperature (25–40°C), and solvent purity. Use dynamic light scattering (DLS) to compare aggregate sizes across conditions.

- Case Study : Discrepancies in SDBS aggregation studies were resolved by standardizing solvent degassing and equilibration times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.